5-Fluoroquinoline-6-carbaldehyde
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Overview
Description
5-Fluoroquinoline-6-carbaldehyde is a chemical compound with the CAS number 1185768-17-5 . It is used in various scientific and industrial applications .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, involves various methods. Classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield employing procedures that fulfill one of the twelve green chemistry principles, “safer solvent” have been used . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis
The molecular structure of this compound and its derivatives have been characterized by spectroscopic methods . The in silico molecular docking analysis of the synthesized compounds were done using AutoDock Vina against E. coli DNA Gyrase B and human topoisomerase IIα .Chemical Reactions Analysis
The chemical reactions involving this compound include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been characterized by spectroscopic methods . More specific details about its physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved papers .Scientific Research Applications
Synthesis and Structural Modifications
Quinoline derivatives, including those related to 5-Fluoroquinoline-6-carbaldehyde, have been extensively studied for their synthetic versatility and potential in constructing complex heterocyclic systems. These compounds serve as crucial intermediates in organic synthesis, enabling the development of novel chemical entities with potential therapeutic applications. Research highlights the synthesis of quinoline ring systems and reactions to construct fused or binary heterocyclic systems, indicating their significance in medicinal chemistry and drug design (Hamama et al., 2018).
Biological Evaluation
Quinoline derivatives have been evaluated for various biological activities, including antimicrobial, anticancer, and antioxidative properties. These evaluations often involve modifications to the quinoline core to enhance biological efficacy or to study structure-activity relationships. For instance, compounds with modifications in the quinoline structure have shown potential against microbial strains and demonstrated significant anticancer activities. Such studies underscore the therapeutic potential of quinoline derivatives in developing new treatments for infectious diseases and cancer (Raja et al., 2011).
Imaging and Diagnostic Applications
Some quinoline derivatives, including those related to this compound, have been explored for their imaging properties, particularly in the context of neurodegenerative diseases like Alzheimer's disease. For example, fluorinated quinoline derivatives have been developed as PET tracers for imaging neurofibrillary tangles, a hallmark of Alzheimer's pathology. These compounds exhibit favorable kinetics and high binding specificity to pathological features, demonstrating their potential as diagnostic tools in neurodegenerative disease research (Lohith et al., 2018).
Safety and Hazards
Future Directions
Quinoline and its derivatives, including 5-Fluoroquinoline-6-carbaldehyde, have fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Future research could focus on synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance . The ADMET studies and Structure-Activity Relationship (SAR) of novel derivatives could be explored to understand the drug-likeness of the quinoline-hybrids and the influence of substituent characteristics and position on the biological activity of the compounds .
Properties
IUPAC Name |
5-fluoroquinoline-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-10-7(6-13)3-4-9-8(10)2-1-5-12-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQPDKYTLTYPAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2F)C=O)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185768-17-5 |
Source
|
Record name | 5-fluoroquinoline-6-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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